molecular formula C20H21N3O B8611240 3-(1-benzylpiperidin-4-yl)quinazolin-4-one

3-(1-benzylpiperidin-4-yl)quinazolin-4-one

Cat. No. B8611240
M. Wt: 319.4 g/mol
InChI Key: QVLJMQVQJZLSCV-UHFFFAOYSA-N
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Patent
US06248755B1

Procedure details

To a solution of 100 mg of 3-(1-benzyl-piperidin-4-yl)-3-H-quinazolin-4-one (from Step B) in 6 mL of MeOH was added 100 mg of ammonium formate followed by 100 mg of 10% palladium on carbon. After refluxing for 5 hours, the mixture was filtered through celite. Concentration under reduced pressure afforded 59 mg of the title compound as a foamy solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:23](=[O:24])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[N:16]=[CH:15]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[C:23](=[O:24])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[N:16]=[CH:15]2)[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C=NC2=CC=CC=C2C1=O
Name
Quantity
100 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1C=NC2=CC=CC=C2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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